4,8-Dibromo-1,6-Naphthyridine: A Technical Whitepaper on Chemical Properties, Reactivity, and Applications in Targeted Therapeutics
4,8-Dibromo-1,6-Naphthyridine: A Technical Whitepaper on Chemical Properties, Reactivity, and Applications in Targeted Therapeutics
Executive Summary
The 1,6-naphthyridine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of highly selective kinase inhibitors[1]. Among its critical synthetic intermediates, 4,8-dibromo-1,6-naphthyridine (CAS: 72754-02-0) serves as a foundational building block. The presence of two orthogonal bromine handles allows for programmable, site-selective functionalization via transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for utilizing 4,8-dibromo-1,6-naphthyridine in the development of advanced therapeutics, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Rearranged during Transfection (RET) kinase inhibitors[2][3].
Physicochemical Profiling
Understanding the baseline physical and structural properties of 4,8-dibromo-1,6-naphthyridine is essential for predicting its behavior in organic solvents and its compatibility with various catalytic cycles. The dual halogenation significantly increases the molecular weight and lipophilicity of the base naphthyridine ring, while the nitrogen heteroatoms maintain hydrogen-bond accepting capabilities.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Implication |
| CAS Number | 72754-02-0 | Primary identifier for procurement and safety data tracking[4]. |
| Molecular Formula | C8H4Br2N2 | Dictates the exact mass and isotopic distribution (M, M+2, M+4 peaks in MS)[5]. |
| Molecular Weight | 287.94 g/mol | Critical for precise stoichiometric calculations in micro-scale cross-coupling[6]. |
| Predicted CCS ([M+H]+) | 131.7 Ų | Useful for ion mobility-mass spectrometry (IM-MS) structural confirmation[5]. |
| SMILES String | Brc1ccnc2cc(Br)cnc12 | Enables computational modeling and in silico docking studies[4]. |
Mechanistic Reactivity & Regioselectivity Logic
The core value of 4,8-dibromo-1,6-naphthyridine lies in its asymmetric electronic environment, which permits chemo- and regioselective cross-coupling [7].
The Causality of Oxidative Addition
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the Pd(0) species into the C-X bond. This step is highly sensitive to the electron density of the carbon atom.
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Position 8: The carbon at position 8 is adjacent (alpha) to the N7 nitrogen atom. The strong inductive and resonance electron-withdrawing effects of the nitrogen drastically reduce the electron density at C8.
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Position 4: The carbon at position 4 is gamma to the N1 nitrogen, experiencing a comparatively weaker electron-withdrawing effect.
Fig 1: Step-by-step workflow for the regioselective sequential Suzuki-Miyaura cross-coupling.
Therapeutic Applications in Drug Development
Derivatives synthesized from 1,6-naphthyridine scaffolds have demonstrated profound efficacy in oncology, specifically targeting aberrant kinase signaling pathways.
FGFR4 Inhibition in Carcinomas
Aberrant Fibroblast Growth Factor Receptor 4 (FGFR4) signaling, driven by its ligand FGF19, is a primary driver in subsets of Hepatocellular Carcinoma (HCC) and Colorectal Cancer[2][3]. 1,6-naphthyridin-2(1H)-one derivatives have been developed to selectively target the Cys552 residue of the FGFR4 kinase domain. These compounds exhibit low nanomolar IC50 values and demonstrate remarkable tumor inhibition in xenograft mouse models without apparent hERG toxicity[3].
Overcoming Selpercatinib Resistance via RET Inhibition
Acquired resistance to the second-generation RET inhibitor selpercatinib is frequently mediated by solvent-front mutations (e.g., RET G810R/S/C). Recent breakthroughs have utilized the 1,6-naphthyridine core to develop 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives. These compounds bypass the steric hindrance of the solvent-front mutations, exhibiting 15- to 29-fold higher potency than selpercatinib in resistant xenograft models[1].
Fig 2: FGFR4 signaling pathway and its targeted inhibition by 1,6-naphthyridine derivatives.
Self-Validating Experimental Protocol: Sequential Suzuki-Miyaura Coupling
To ensure scientific integrity and reproducibility, the following protocol details the causal logic behind each reagent choice for the synthesis of asymmetric 4,8-diaryl-1,6-naphthyridines[7].
Phase 1: Site-Selective Mono-Arylation (C8 Position)
Objective: Achieve >95% conversion to the mono-arylated product without triggering di-arylation.
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Setup: In an oven-dried Schlenk flask under argon, combine 4,8-dibromo-1,6-naphthyridine (1.0 mmol) and Aryl Boronic Acid A (1.0 mmol). Causality: Strict 1:1 stoichiometry prevents the excess nucleophile from attacking the less reactive C4 position.
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Catalyst & Base: Add Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 mmol). Causality: Pd(PPh3)4 provides a standard Pd(0) source sufficient for the highly reactive C8-Br bond. K2CO3 is a mild base that facilitates transmetalation without degrading the naphthyridine core.
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Solvent & Heating: Dissolve in a degassed mixture of 1,4-Dioxane/H2O (4:1, 10 mL). Heat to 80°C for 1-3 hours.
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Validation: Monitor via TLC (Ethyl Acetate/Hexane). The reaction is complete when the starting material spot disappears. Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the 8-aryl-4-bromo-1,6-naphthyridine intermediate.
Phase 2: Di-Arylation (C4 Position)
Objective: Force the cross-coupling at the deactivated, sterically hindered C4-Br bond.
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Setup: In a sealed tube, combine the purified intermediate (0.5 mmol) with Aryl Boronic Acid B (0.75 mmol, 1.5 eq). Causality: Excess boronic acid drives the sluggish reaction to completion.
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Catalyst & Ligand: Add PdCl2(PPh3)2 (10 mol%) and SPhos (10 mol%). Causality: The C4-Br bond is electron-rich relative to C8. SPhos (a dialkylbiaryl phosphine) creates a highly electron-rich Pd center, drastically lowering the activation energy required for oxidative addition into the deactivated C4-Br bond[7].
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Base & Solvent: Add anhydrous K3PO4 (1.5 mmol) in DMF/n-Butanol (9:1, 5 mL). Causality: K3PO4 is a stronger base necessary for the more difficult transmetalation step.
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Heating: Stir at 120°C for 3 hours. Purify via column chromatography to yield the final asymmetric 4,8-diaryl-1,6-naphthyridine.
References
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Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET)... European Journal of Medicinal Chemistry (PubMed). 1
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Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry (PubMed). 2
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Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry (ACS Publications). 3
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Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines. Journal of Heterocyclic Chemistry. 7
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Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of 5,7-Dichloro-1,6-naphthyridine. Synthesis (Thieme Connect). 9
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4,8-dibromo-1,6-naphthyridine (C8H4Br2N2). PubChemLite. 5
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72754-02-0 | 4,8-Dibromo-1,6-naphthyridine. ChemScene. 6
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